![molecular formula C19H19FN6O2 B2836386 1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea CAS No. 1396848-57-9](/img/structure/B2836386.png)
1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea” is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a pyrazinyl group, an oxadiazolyl group, and a cyclohexyl group . These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific reagents and conditions used. The presence of several functional groups means that it could potentially undergo a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. Factors such as polarity, solubility, stability, and reactivity would all depend on the arrangement and nature of its functional groups .Mechanism of Action
1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea inhibits BTK by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to decreased proliferation and survival of B cells. BTK inhibition also disrupts the interaction between B cells and the tumor microenvironment, which can contribute to tumor growth and progression.
Biochemical and Physiological Effects:
In addition to its effects on B cells, this compound has been shown to inhibit the activity of other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase. ITK is important for T-cell activation and has been implicated in the pathogenesis of T-cell lymphomas. TEC kinase is involved in the regulation of platelet activation and has been linked to thrombocytopenia. The inhibition of these kinases by this compound may have therapeutic implications for other hematological malignancies.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is its specificity for BTK, which reduces the risk of off-target effects. However, this compound has a relatively short half-life and requires frequent dosing in preclinical studies. Additionally, the pharmacokinetics of this compound may be affected by factors such as food intake and drug interactions, which can complicate dosing regimens.
Future Directions
There are several potential future directions for the development of 1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea. One possibility is the combination of this compound with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. This could enhance the antitumor activity of this compound and reduce the risk of resistance. Another direction is the investigation of this compound in combination with immunotherapy agents, such as checkpoint inhibitors. This could enhance the immune response against tumor cells and improve treatment outcomes. Finally, the development of more potent and selective BTK inhibitors could lead to improved efficacy and reduced toxicity compared to existing therapies.
In conclusion, this compound is a promising small molecule inhibitor that targets BTK and has shown antitumor activity in preclinical models of B-cell malignancies. Further research is needed to determine its safety and efficacy in clinical trials, as well as its potential for combination therapy with other targeted and immunotherapy agents.
Synthesis Methods
The synthesis of 1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea involves several steps, starting with the reaction of 2-fluoroaniline and cyclohexanone to form 2-fluorocyclohexanone. This is followed by the reaction of 2-fluorocyclohexanone with hydrazine hydrate and sodium acetate to form 2-fluorocyclohexanone hydrazone. The hydrazone is then reacted with ethyl chloroformate and triethylamine to form the corresponding carbamate. Finally, the carbamate is reacted with 3-(pyrazin-2-yl)-1,2,4-oxadiazole in the presence of palladium catalyst to form this compound.
Scientific Research Applications
1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B cells. In vivo studies have demonstrated that this compound can inhibit tumor growth and prolong survival in mouse models of CLL and MCL.
Safety and Hazards
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O2/c20-13-6-2-3-7-14(13)23-18(27)25-19(8-4-1-5-9-19)17-24-16(26-28-17)15-12-21-10-11-22-15/h2-3,6-7,10-12H,1,4-5,8-9H2,(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSQSRBIQHNZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
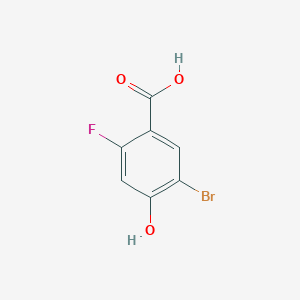
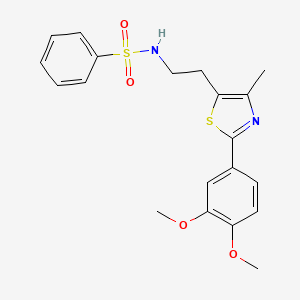
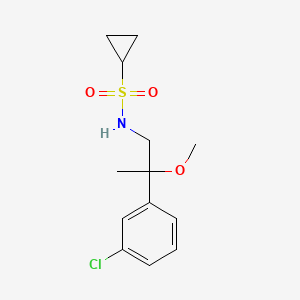
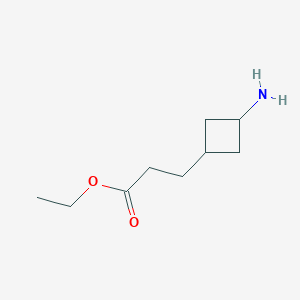
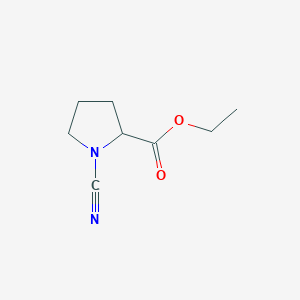
![(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2836310.png)
![Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate](/img/structure/B2836312.png)
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2836314.png)
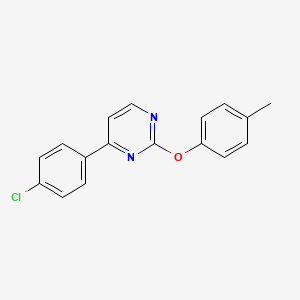
![N-(4-fluorophenyl)-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2836319.png)
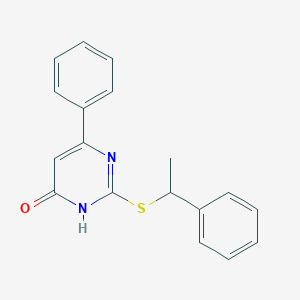
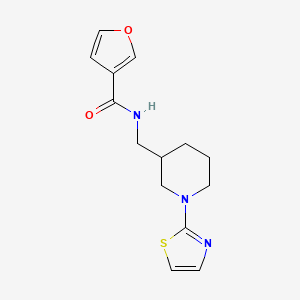
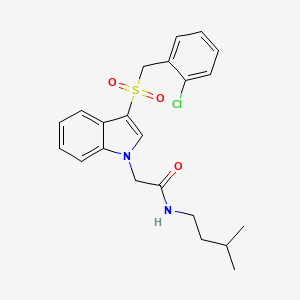
![1-[6-({2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide](/img/structure/B2836325.png)
